molecular formula C14H8O4 B116980 Alizarin CAS No. 72-48-0

Alizarin

Cat. No. B116980
CAS RN: 72-48-0
M. Wt: 240.21 g/mol
InChI Key: RGCKGOZRHPZPFP-UHFFFAOYSA-N
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Description

Alizarin is a dihydroxyanthraquinone that is anthracene-9,10-dione in which the two hydroxy groups are located at positions 1 and 2 . It is a natural red dye extracted from the roots of the Madder plant, Rubia tinctorum L . It has been used as a dye and pigment since ancient times .


Synthesis Analysis

Alizarin can be synthesized from anthraquinone-2-sodium sulfonate, which is commercially viable . The starting material for the synthesis of alizarin is an anthraquinone. It can be easily obtained by Friedel-crafts acylation of benzene with phthalic anhydride . Anthraquinone is then sulfonated with concentrated sulphuric acid at a high temperature to give anthraquinone-b-sulphonic acid . A series of C-3-aminomethyl derivatives based on alizarin was obtained using Mannich reaction .


Molecular Structure Analysis

Alizarin is a dihydroxyanthraquinone that is anthracene-9,10-dione in which the two hydroxy groups are located at positions 1 and 2 . The application of Raman spectroscopy (RS) for the structural study of alizarin adsorbed on a metallic surface has been reported .


Chemical Reactions Analysis

Alizarin has been found to induce cell cycle arrest and promote cell apoptosis by inhibiting TNF-α-stimulated NF-κB activity and nuclear translocation, and inactivating its related TNF-α-TAK1-NF-κB signaling cascade . In the presence of calcium, Alizarin Red S, binds to the calcium to form a Lake pigment that is orange to red in color .


Physical And Chemical Properties Analysis

Alizarin is a red crystalline solid having a melting point of 28.9-29.0 ℃ . It is insoluble in water and ethanol but soluble in hexane and chloroform . It dissolves in alkalies to give a purple solution . Alizarin is a pH indicator as it changes color depending on the pH of the solution .

Scientific Research Applications

Cancer Research: AHR Receptor Agonist

Alizarin has been studied for its potential anti-tumor properties, particularly its role as an agonist of the aryl hydrocarbon receptor (AHR). In a study using human hepatoma cell line HepG2, alizarin was found to enhance the activity of the CYP1A1 enzyme and induce transcriptional changes . It decreased cell viability in a dose-dependent manner, suggesting its potential use in cancer treatment strategies. However, the safety of alizarin is under debate due to risks associated with cancer development .

Environmental Science: Adsorption and Photodegradation

In environmental science, alizarin has been utilized in the study of competitive adsorption. Brookite TiO2 nanoparticles were used to investigate the adsorption of Alizarin Red S from aqueous solutions. The research also explored the photodegradation activity of these nanoparticles, highlighting alizarin’s role in water purification and environmental remediation .

Textile Industry: Dyeing and Pigmentation

Alizarin serves as a mordant dye in the textile industry, where it binds to fibers, typically with the use of a metal ion. The resulting color varies depending on the metal used for mordanting, offering a range of hues from red to violet to brown-violet . This versatility makes alizarin a valuable compound for creating diverse textile products.

Biomedical Applications: Calcium Deposit Indicator

In biomedical research, alizarin is applied to determine calcium deposits in cell cultures. Its ability to bind to calcium ions makes it a useful tool for studying bone growth and development, as well as for identifying calcification in various biological samples .

Analytical Chemistry: Complexation Reagent

Alizarin and its derivatives are commonly used as colorimetric reagents for cations in analytical chemistry. Their complexation abilities allow for the detection and quantification of metal ions, which is crucial in various analytical procedures .

Art Restoration: Pigment Analysis

The historical significance of alizarin extends to art restoration, where it is used to analyze pigments. Its distinct color properties help in identifying the composition and age of artworks, aiding in their preservation and restoration .

Solar Energy: Photovoltaic Applications

Alizarin has been researched for its application in harvesting solar energy. Its properties as a chromophore can be harnessed in the development of photovoltaic cells, contributing to renewable energy technologies .

Medical Research: Antigenotoxic Compound

Beyond its potential as an anti-tumor drug, alizarin has been proposed to have antioxidant and antigenotoxic activities. These properties are being explored for their therapeutic potential in preventing genetic damage and enhancing drug efficacy .

Mechanism of Action

Target of Action

Alizarin, also known as 1,2-dihydroxyanthraquinone, primarily targets the Aryl Hydrocarbon Receptor (AHR) and Cytochrome P450 1A1 (CYP1A1) . The AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds . CYP1A1 is an enzyme that plays a crucial role in the metabolism of xenobiotics and endogenous compounds .

Mode of Action

Alizarin acts as an agonist of the AHR receptor . It enhances the activity of the CYP1A1 enzyme and induces transcriptional changes in cells . Alizarin significantly upregulates the expression of CYP1A1 and increases the ethoxyresorufin-O-deethylase activity . It also exhibits agonistic activity toward the AHR receptor in the XRE-mediated luciferase reporter gene assay .

Biochemical Pathways

Alizarin primarily affects the AHR-CYP1A1 pathway . It activates this signaling pathway in cells, leading to upregulation of CYP1A1 expression and increased enzyme activity . This activation may lead to risks for cancer development .

Pharmacokinetics

It’s known that alizarin can decrease cell viability in a dose-dependent manner, with ic50 values between 1604 and 2168 μM .

Result of Action

The activation of the AHR-CYP1A1 pathway by Alizarin leads to several cellular effects. It decreases cell viability in a dose-dependent manner . Furthermore, it induces transcriptional changes in cells, which may lead to risks for cancer development .

Action Environment

The action of Alizarin can be influenced by environmental factors. For instance, in water environments, Alizarin has been found to enhance the abundance of antibiotic-resistant genes (ARGs) and impact the microbial community . Moreover, the antioxidant properties of Alizarin derivatives were found to be superior to Alizarin in radical scavenging activity and Fe2±chelation ability .

Safety and Hazards

Alizarin may cause an allergic skin reaction and serious eye damage . It is very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Alizarin has the potential to be incorporated into intelligent packaging to track the freshness of packaged foodstuffs . It has also been suggested that alizarin could play a role in reversing gemcitabine resistance caused by overactivated NF-κB in clinical application in the future .

properties

IUPAC Name

1,2-dihydroxyanthracene-9,10-dione
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InChI

InChI=1S/C14H8O4/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,15,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCKGOZRHPZPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)O
Source PubChem
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Molecular Formula

C14H8O4
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DSSTOX Substance ID

DTXSID5045960
Record name Alizarin
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Molecular Weight

240.21 g/mol
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Physical Description

Red-orange crystals slightly soluble in water; [Sax]
Record name Alizarin
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Product Name

Alizarin

CAS RN

72-48-0
Record name Alizarin
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Record name 9,10-Anthracenedione, 1,2-dihydroxy-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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